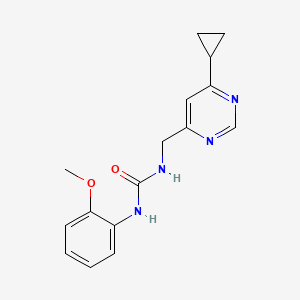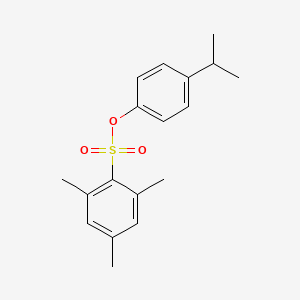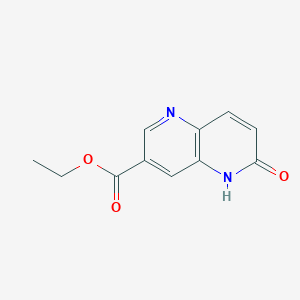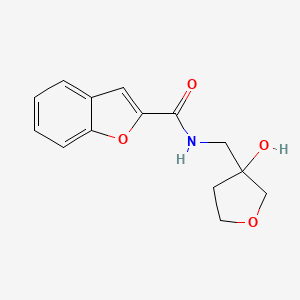
1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-(2-methoxyphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. This compound belongs to the class of urea derivatives and has been found to exhibit promising pharmacological properties.
Scientific Research Applications
Dimerization and Hydrogen Bonding
Research indicates that compounds similar to 1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-(2-methoxyphenyl)urea can exhibit strong dimerization capabilities. For instance, a study on ureidopyrimidones showed that these compounds dimerize via hydrogen bonds in both solid state and solution, which could be relevant for applications in supramolecular chemistry (Beijer, Meijer et al., 1998).
Synthesis of Meso-ionic Compounds
The synthesis of meso-ionic compounds, which are a class of heterocyclic compounds, has been studied using similar urea derivatives. These compounds have potential applications in pharmaceutical and materials science (Greco, Gala, 1981).
Formation of Cyclic Dipeptidyl Ureas
The formation of cyclic dipeptidyl ureas using compounds with structural similarities has been explored. These ureas represent a new class of compounds that might have implications in drug design and synthetic organic chemistry (Sañudo, Marcaccini et al., 2006).
Antiviral Activity
Studies have been conducted on derivatives of pyrimidines, akin to this compound, demonstrating antiviral activities. This could be significant for the development of new antiviral drugs (Hocková, Holý et al., 2003).
Complexation and Foldamers
The ability of similar heterocyclic ureas to undergo complexation and form foldamers has been studied. These findings are relevant in the field of molecular self-assembly and design of novel materials (Corbin, Zimmerman et al., 2001).
Detection of Analytes
Compounds with the N-acylureido functionality, similar to the chemical , have been used as solvatochromic fluorescence probes for detecting analytes like alcohols, carboxylic acids, and fluoride ions (Bohne, Ihmels et al., 2005).
properties
IUPAC Name |
1-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-15-5-3-2-4-13(15)20-16(21)17-9-12-8-14(11-6-7-11)19-10-18-12/h2-5,8,10-11H,6-7,9H2,1H3,(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRCQINVMJOSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2742603.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2742605.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2742610.png)
![2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2742611.png)
![2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2742612.png)
![3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2742615.png)


